molecular formula C31H33N7O6S3 B2432523 N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(N,N-diethylsulfamoyl)benzamide CAS No. 394243-41-5

N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(N,N-diethylsulfamoyl)benzamide

Cat. No. B2432523
CAS RN: 394243-41-5
M. Wt: 695.83
InChI Key: KYZDXULRRCIWBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(N,N-diethylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C31H33N7O6S3 and its molecular weight is 695.83. The purity is usually 95%.
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Scientific Research Applications

Optoelectronics and Analytical Tools

The compound’s photophysical properties make it intriguing for optoelectronic applications. Specifically, its behavior in different solvents has been studied, revealing insights into excited-state hydrogen bonds and proton transfers. Ab initio calculations have shown that solvent polarity affects these processes, impacting the compound’s absorption and fluorescence emission spectra. Understanding these mechanisms can aid in developing novel optoelectronic materials and analytical tools .

Dual Fluorescence Behavior

Due to intramolecular proton transfer characteristics in solution (known as excited-state intramolecular proton transfer or ESIPT), the compound exhibits dual fluorescence – emission from both the enol and keto forms. Interestingly, in solid thin films, only one type of emission is observed. This behavior could have implications for designing fluorescent probes and sensors .

Synthesis of Benzo[d]imidazo[2,1-b]thiazoles

The compound has been used in a catalyst-free microwave-assisted synthesis of benzo[d]imidazo[2,1-b]thiazoles. This efficient method provides rapid access to functionalized benzo[d]imidazo[2,1-b]thiazoles, which have potential applications in medicinal chemistry and materials science .

Naphthalene Production

The compound plays a role in naphthalene synthesis. Understanding its photophysical behavior in different solvents can contribute to optimizing naphthalene production processes .

Blue-Shifted Emission

When complexed with boron difluoride, the compound exhibits blue-shifted emission compared to the ligand alone. This property could be harnessed for designing fluorescent materials with specific emission wavelengths .

Green Chemistry

The catalyst-free synthesis of benzo[d]imidazo[2,1-b]thiazoles highlights the compound’s potential in green chemistry. By avoiding the need for additional reagents or solvents, this method aligns with environmentally friendly practices .

properties

IUPAC Name

N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-(2,5-dimethoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-(diethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H33N7O6S3/c1-5-37(6-2)47(41,42)22-14-11-20(12-15-22)29(40)32-18-27-35-36-31(38(27)24-17-21(43-3)13-16-25(24)44-4)45-19-28(39)34-30-33-23-9-7-8-10-26(23)46-30/h7-17H,5-6,18-19H2,1-4H3,(H,32,40)(H,33,34,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYZDXULRRCIWBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=C(C=CC(=C3)OC)OC)SCC(=O)NC4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H33N7O6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

695.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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